5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

Catalog No.
S3135932
CAS No.
23613-32-3
M.F
C14H8O6S
M. Wt
304.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

CAS Number

23613-32-3

Product Name

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

IUPAC Name

5,5-dioxodibenzothiophene-3,7-dicarboxylic acid

Molecular Formula

C14H8O6S

Molecular Weight

304.27

InChI

InChI=1S/C14H8O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,15,16)(H,17,18)

InChI Key

VDTYKOULMJJKGX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C2C=CC(=C3)C(=O)O

Solubility

not available
  • Organic Synthesis: The presence of carboxylic acid groups suggests potential applications in organic synthesis as a building block for more complex molecules. Carboxylic acids can participate in various reactions like esterification, amidation, and decarboxylation, allowing for the creation of diverse organic compounds.
  • Ligand Design: The molecule's structure with a central aromatic core and acidic functionalities could be of interest for researchers in the field of coordination chemistry. These features are present in many known organic ligands that can bind to metal ions, potentially leading to the development of novel catalysts or functional materials. ()

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid, also known by its chemical formula C14_{14}H8_8O6_6S and CAS number 23613-32-3, is a polycyclic aromatic compound characterized by the presence of two dioxo groups and two carboxylic acid functional groups. This compound features a dibenzo[b,d]thiophene core structure, which contributes to its unique chemical properties and potential applications in various fields. The molecular weight of 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid is approximately 304.27 g/mol .

Due to its functional groups. Notably, it can undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic substitutions: Interactions with nucleophiles due to the electrophilic nature of the carbonyl groups.

These reactions make it a versatile intermediate in organic synthesis and material science.

Research indicates that 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid exhibits notable biological activities. It has been investigated for its potential as an antioxidant and anti-inflammatory agent, suggesting applications in pharmaceutical formulations. Additionally, studies have shown that it may serve as a precursor for compounds with enhanced biological properties .

The synthesis of 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Oxidative coupling: Using oxidizing agents to couple thiophenes or related compounds.
  • Cyclization reactions: Formation of the dibenzo[b,d]thiophene structure through cyclization of appropriate precursors.
  • Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions involving carbon dioxide.

These methods are crucial for obtaining high yields and purity of the compound for research and application purposes .

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid has several applications across different fields:

  • Material Science: Used in the synthesis of high-tensile, thermally stable copolymers which are valuable in high-performance materials.
  • Catalysis: Acts as a catalyst in organic reactions such as cyanosilylation of aromatic aldehydes at room temperature.
  • Pharmaceuticals: Potential use as an active ingredient in drug formulations due to its biological activity.

Interaction studies involving 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid focus on its reactivity with various substrates and biological systems. These studies help elucidate its mechanism of action in biological contexts and its efficacy as a catalyst in organic transformations. Understanding these interactions is essential for optimizing its applications in both industrial and pharmaceutical settings .

Several compounds share structural similarities with 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Dibenzo[b,d]thiophene-3,7-dicarboxylic acidC14_{14}H8_{8}O4_{4}SLacks dioxo groups; simpler structure
4,4'-Dicarboxydiphenyl sulfoneC12_{12}H10_{10}O4_4SDifferent backbone; used in polymer applications
Thieno[3,2-b]thiophene-2-carboxylic acidC8_{8}H6_{6}O2_2SSmaller ring structure; different electronic properties

The presence of two dioxo groups in 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid enhances its reactivity and stability compared to these similar compounds. This unique feature contributes to its potential applications in advanced materials and pharmaceuticals .

XLogP3

1.5

Dates

Modify: 2023-08-18

Explore Compound Types